molecular formula C6H7ClN2O2 B1349101 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 400756-39-0

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1349101
CAS RN: 400756-39-0
M. Wt: 174.58 g/mol
InChI Key: ZGZXVMWVZJUGBM-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C6H7ClN2O2 . It is also known by its English name 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid typically involves a reaction between 4-chloro-3-methylpyrazole and ethyl bromoacetate in the presence of a base . The resulting product, 4-chloro-3-ethyl-1-methylpyrazole, is then reacted with formic ester in the presence of a catalyst to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid . Further optimization of the reaction conditions can be achieved by changing solvents, catalysts, and catalyst loading .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid consists of a five-membered pyrazole ring with a chlorine atom at the 4-position, an ethyl group at the 3-position, and a carboxylic acid group at the 5-position . The InChI code for this compound is 1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid has a molecular weight of 174.58 g/mol . It has a predicted density of 1.40±0.1 g/cm3, a melting point of 164 °C, a predicted boiling point of 339.5±42.0 °C, and a flash point of 159.1°C . The compound also has a vapor pressure of 3.55E-05mmHg at 25°C and a refractive index of 1.587 .

Scientific Research Applications

Insecticidal Activities

The compound has been used in the synthesis of 1H-pyrazole-5-carboxylic acid derivatives which have shown promising insecticidal activities . For instance, compound 7h, a derivative of 1H-pyrazole-5-carboxylic acid, shows 85.7% mortality against Aphis fabae at a concentration of 12.5 mg/L . This activity is comparable to that of the commercial insecticide imidacloprid .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives containing oxazole and thiazole rings . These derivatives have been characterized by 1H NMR, mass spectrometry, and elemental analysis .

Role in Drug Design

The pyrazole ring, a core element of the compound, plays an important role in drug design . Pyrazole-5-carboxamide derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .

Pesticide Development

Pyrazole-5-carboxylic acid, a part of the compound, is often incorporated as a core structure into pesticide molecules for the purpose of improving bioactivity .

Synthesis Methods

There have been significant advances in the synthesis of pyrazole derivatives, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

Biological Properties

The compound has noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Safety and Hazards

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid should be handled as an organic compound. Protective gloves and eyewear should be worn when handling this compound. Prolonged or frequent contact with this compound should be avoided, as should inhalation of its dust or solution . The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

properties

IUPAC Name

4-chloro-2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZXVMWVZJUGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343434
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

CAS RN

400756-39-0
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
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